Product packaging for 2-Fluoro-5-(3-methoxyphenyl)benzaldehyde(Cat. No.:)

2-Fluoro-5-(3-methoxyphenyl)benzaldehyde

Cat. No.: B7860237
M. Wt: 230.23 g/mol
InChI Key: JYNLCMWRUNDRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(3-methoxyphenyl)benzaldehyde is a high-purity chemical building block designed for research and development applications, strictly for laboratory use. As a fluorinated benzaldehyde derivative, it serves as a versatile precursor in organic synthesis, particularly in the construction of more complex molecular architectures. Its structure, featuring both fluorine and methoxyphenyl substituents, is of significant interest in medicinal chemistry for the synthesis of novel active pharmaceutical ingredients (APIs) and in material science for the development of advanced organic materials. Researchers utilize this compound in key reactions such as Suzuki couplings, Wittig reactions, and as a scaffold for heterocycle formation. Please consult the product's Certificate of Analysis for specific data on purity and characterization. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11FO2 B7860237 2-Fluoro-5-(3-methoxyphenyl)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-(3-methoxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-13-4-2-3-10(8-13)11-5-6-14(15)12(7-11)9-16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNLCMWRUNDRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reaction Pathway Analysis

In-Depth Study of Catalytic Mechanisms in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity. The Suzuki-Miyaura coupling, for instance, is a widely used method for forging new C-C bonds. nih.gov The catalytic cycle of these reactions is a well-orchestrated sequence of elementary steps. nih.govdiva-portal.org

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, involves a three-stage catalytic cycle. nih.govnih.gov

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide to a palladium(0) complex. nih.govnih.gov This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the palladium center, resulting in a palladium(II) species. nih.gov For a molecule like 2-Fluoro-5-(3-methoxyphenyl)benzaldehyde, the carbon-fluorine bond can potentially undergo oxidative addition, although C-F bonds are generally less reactive than other carbon-halogen bonds. nih.gov The reactivity of the C-F bond can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. nih.gov

Transmetalation: Following oxidative addition, the transmetalation step occurs, where an organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium(II) complex. nih.govnih.gov This process is often the rate-determining step and is typically facilitated by a base. nih.govnih.gov The base activates the organoboron species, making it more nucleophilic and promoting the transfer of the organic moiety to the palladium center. nih.gov

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. nih.govnih.gov In this step, the two organic groups on the palladium(II) complex couple to form the desired carbon-carbon bond, and the palladium(0) catalyst is regenerated. nih.gov This process is generally favored when the two organic groups are cis to each other on the palladium center. nih.gov

The following table summarizes the key elementary steps in a model Suzuki-Miyaura cross-coupling reaction.

StepDescriptionKey Intermediates
Oxidative Addition The Pd(0) catalyst inserts into the C-X bond of the aryl halide.Pd(II)-aryl-halide complex
Transmetalation The organic group from the organoboron reagent replaces the halide on the Pd(II) complex.Di-organic Pd(II) complex
Reductive Elimination The two organic groups on the Pd(II) complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst.Pd(0) complex and the final product

This table is a generalized representation of the Suzuki-Miyaura catalytic cycle.

The choice of ligand coordinated to the palladium center is crucial in dictating the outcome of a cross-coupling reaction. nih.gov Ligands can influence the catalyst's activity, selectivity, and stability by modulating the electronic and steric properties of the metal center. nih.gov

Electron-rich and sterically bulky phosphine (B1218219) ligands, for example, are often employed in Suzuki-Miyaura couplings. nih.gov The electron-donating nature of these ligands increases the electron density on the palladium atom, which can facilitate the oxidative addition step. nih.gov The steric bulk of the ligands can promote reductive elimination and help to stabilize the catalytically active monoligated palladium(0) species. researchgate.net

In the context of aryl fluoride (B91410) activation, the development of specialized ligand systems is often necessary. Studies on the nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides have shown that the use of specific ligands can significantly enhance catalytic efficiency. nih.gov Furthermore, bifunctional ligands, which contain both a coordinating group and a reactive site, have been shown to accelerate C-H cleavage and stabilize the active catalyst. nih.gov

The table below illustrates the impact of different ligands on the yield of a model cross-coupling reaction.

LigandCatalyst SystemYield (%)
TriphenylphosphinePd(OAc)2Low
Buchwald-type ligandPd(OAc)2High
N-Heterocyclic Carbene (NHC)Pd(OAc)2High

This data is illustrative and based on general trends observed in cross-coupling reactions.

Elucidation of C-H Activation Mechanisms

Direct C-H activation has emerged as a powerful strategy for the functionalization of organic molecules, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. nih.gov The aldehyde group in molecules like this compound can be utilized as a handle to direct the functionalization of otherwise inert C-H bonds.

Computational studies, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of C-H activation reactions. nih.gov These studies can provide detailed information about the structures and energies of transition states, intermediates, and reaction pathways. nih.gov For example, DFT calculations have been used to investigate the regioselectivity of rhodium-catalyzed C-H activation of 3-methoxybenzoic acid, revealing that both steric and coordination effects of the methoxy (B1213986) group play a role.

Experimental techniques also provide crucial insights into reaction mechanisms. Kinetic isotope effect (KIE) studies, for instance, can help to determine whether C-H bond cleavage is the rate-determining step of a reaction. The isolation and characterization of reaction intermediates, such as palladacycles, can provide direct evidence for the proposed catalytic cycle. acs.org

A significant advancement in C-H activation has been the development of transient directing groups. acs.orgresearchgate.net These groups are formed in situ from the substrate and a catalytic amount of an additive, guiding the metal catalyst to a specific C-H bond for functionalization. acs.orgresearchgate.net After the reaction, the directing group is released, avoiding the need for separate installation and removal steps. acs.orgresearchgate.net

For benzaldehyde (B42025) derivatives, amino acids or their derivatives can serve as effective transient directing groups. nih.govnih.gov The amine functionality of the amino acid condenses with the aldehyde to form an imine, which then coordinates to the metal center and directs the activation of an ortho C-H bond. acs.orgresearchgate.net This strategy has been successfully employed for a variety of transformations, including arylation, chlorination, and bromination of benzaldehydes. acs.orgresearchgate.net The use of a chiral amino acid can even induce enantioselectivity in the C-H functionalization of prochiral substrates. nih.gov

The following table showcases the effectiveness of different transient directing groups in the ortho-arylation of a model benzaldehyde.

Transient Directing GroupCatalystYield (%)
GlycinePd(OAc)2Moderate
PhenylalaninePd(OAc)2Good
Anthranilic AcidPd(OAc)2High

This data is illustrative and based on published results for the functionalization of benzaldehydes using transient directing groups. acs.orgresearchgate.netnih.gov

Stereochemical and Regiochemical Control in Functionalization

The presence of multiple reactive sites and the potential for creating new stereocenters in molecules like this compound make the control of stereochemistry and regiochemistry a critical aspect of its functionalization.

During a nucleophilic addition to the carbonyl group of an aldehyde, the hybridization of the carbonyl carbon changes from sp2 to sp3, which can lead to the formation of a new chiral center if the two groups attached to the carbonyl are different. libretexts.orglibretexts.org The stereochemical outcome of such a reaction depends on the direction of nucleophilic attack. libretexts.orglibretexts.org In non-enzymatic reactions, a racemic mixture of enantiomers is often formed, unless steric or electronic factors in the substrate or reagent favor attack from one face over the other. libretexts.org

The regioselectivity of C-H activation is influenced by a combination of electronic and steric factors. nih.gov In arenes with multiple C-H bonds, the inherent electronic properties of the substituents can direct functionalization to specific positions. For instance, the methoxy group is typically an ortho, para-director in electrophilic aromatic substitution. However, in transition metal-catalyzed C-H activation, the outcome can be different. The coordination of the catalyst to a directing group often overrides the inherent electronic preferences, leading to ortho-functionalization. nih.gov In the absence of a strong directing group, the regioselectivity can be influenced by more subtle non-covalent interactions between the substrate and the catalyst. nih.gov

Factors Governing Regioselectivity in Arylation Reactions

The synthesis of biaryl compounds through cross-coupling reactions is a cornerstone of modern organic chemistry. When using substrates with multiple potential reaction sites, such as derivatives of this compound, controlling the regioselectivity of the arylation is paramount. The primary factors influencing this selectivity are the electronic nature and steric hindrance imposed by the substituents on the aromatic rings.

In the context of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds, the regiochemical outcome is largely determined by the relative reactivity of the C-X (where X is a halide or triflate) bonds. For a hypothetical precursor, such as a di-halogenated derivative of this compound, the electronic and steric effects of the fluorine, methoxy, and aldehyde groups would direct the regioselectivity of the coupling.

The fluorine atom at the C2 position is a strongly electron-withdrawing group, which can increase the electrophilicity of the adjacent carbon atom, potentially making a C-X bond at this position more susceptible to oxidative addition to the palladium catalyst. acs.orgrsc.org Furthermore, fluorine can act as a directing group in certain C-H activation reactions, favoring functionalization at the ortho position. acs.org Conversely, the methoxy group at the C3' position of the pendant phenyl ring is an electron-donating group, which can influence the reactivity of that ring. The aldehyde group is also electron-withdrawing and can affect the electronic properties of the benzaldehyde ring.

Steric hindrance also plays a critical role. acs.org The presence of the fluorine atom and the aldehyde group ortho to each other creates a sterically encumbered environment. In a Suzuki-Miyaura coupling, the incoming arylboronic acid, in conjunction with the bulky phosphine ligands on the palladium catalyst, will preferentially react at the less sterically hindered position. organic-chemistry.org For instance, in a hypothetical dihalo-substituted precursor, the coupling would likely favor the position that is less sterically congested.

A comprehensive understanding of these competing electronic and steric effects is essential for designing selective arylation reactions. A systematic study varying the electronic properties of the incoming arylboronic acid could further elucidate these directing effects.

Table 1: Predicted Regioselectivity in a Hypothetical Suzuki-Miyaura Coupling of a Dihalo-Substituted Precursor

Arylboronic Acid (Ar-B(OH)₂)Dominant Product (Predicted)Predicted Major Regioisomer
4-Methoxyphenylboronic acidCoupling at the less sterically hindered positionIsomer A
4-Nitrophenylboronic acidCoupling potentially influenced by electronic factorsIsomer B
2-Methylphenylboronic acidCoupling dominated by steric hindranceIsomer A

Note: This table is hypothetical and intended to illustrate the principles of regioselectivity. Actual results would require experimental validation.

Strategies for Achieving Enantioselective or Diastereoselective Transformations

The inherent chirality that can arise from the restricted rotation around the C-C single bond in biaryl systems, known as atropisomerism, presents a significant opportunity for stereoselective synthesis. Furthermore, the aldehyde functionality in this compound serves as a handle for diastereoselective transformations.

Enantioselective Arylation Reactions

The synthesis of enantiomerically enriched atropisomeric biaryls derived from this compound can be approached through asymmetric cross-coupling reactions. The use of chiral ligands that coordinate to the metal catalyst, typically palladium, can induce enantioselectivity in the formation of the biaryl axis. Chiral phosphine ligands, such as derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or other tailored monophosphorus ligands, have proven effective in asymmetric Suzuki-Miyaura coupling reactions, affording high enantioselectivities. scilit.com The chiral ligand creates a chiral environment around the metal center, which differentiates between the two prochiral faces of the substrate during the key bond-forming step.

Another powerful strategy is organocatalysis. Chiral amine catalysts can be used in the enantioselective α-arylation of aldehydes, proceeding through a SOMO (Singly Occupied Molecular Orbital) catalysis pathway. nih.gov This approach allows for the formation of enantioenriched cyclic α-aryl aldehydes. Additionally, chiral phase-transfer catalysts can direct the enantioselective O-alkylation of precursor 1-aryl-2-tetralones to generate atropisomeric biaryls. nih.gov Desymmetrization of a prochiral biaryl dialdehyde, a molecule with two identical aldehyde groups, using a chiral N-heterocyclic carbene (NHC) catalyst or an alcohol dehydrogenase enzyme can also yield atropisomeric monoaldehydes with high enantiomeric excess. researchgate.net

Table 2: Hypothetical Enantiomeric Excess in an Asymmetric Suzuki-Miyaura Coupling

Chiral LigandSolventTemperature (°C)Predicted Enantiomeric Excess (ee, %)
(R)-BINAPToluene80>90
Chiral Monophosphorus Ligand XDioxane60>95
(S)-PhosTHFRT~85

Note: This table is hypothetical and illustrates potential outcomes. Optimization of reaction conditions is crucial for achieving high enantioselectivity.

Diastereoselective Transformations of the Aldehyde Group

The aldehyde group in this compound is a versatile functional group that can undergo a variety of diastereoselective nucleophilic additions. The existing chirality in the molecule, or the use of a chiral reagent or catalyst, can control the stereochemical outcome of the reaction.

For instance, the addition of a prochiral nucleophile, such as an enolate or an allyl silane, to the aldehyde can lead to the formation of two diastereomeric products. The relative stereochemistry of these products is influenced by the steric and electronic properties of both the aldehyde and the nucleophile, as well as the reaction conditions. The use of a chiral Lewis acid can coordinate to the aldehyde, creating a chiral environment that favors the formation of one diastereomer over the other. researchgate.net

Similarly, the enantioselective addition of alkyne nucleophiles to the aldehyde can be achieved using chiral catalysts, leading to the formation of chiral propargyl alcohols with high diastereoselectivity. nih.gov These transformations provide access to a wide range of complex molecules with multiple stereocenters.

Table 3: Potential Diastereomeric Ratios in a Nucleophilic Addition to the Aldehyde

NucleophileChiral Catalyst/AuxiliaryReaction ConditionsPredicted Diastereomeric Ratio (d.r.)
Silyl enol etherChiral Lewis Acid (e.g., Ti-TADDOL)-78 °C to RT>95:5
AllylboraneChiral borane-78 °C>90:10
Grignard reagentChiral auxiliary on substrateTHF, 0 °C~80:20

Note: This table is hypothetical. The actual diastereoselectivity will depend on the specific reagents and conditions employed.

Computational and Theoretical Studies of 2 Fluoro 5 3 Methoxyphenyl Benzaldehyde

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational efficiency. For 2-Fluoro-5-(3-methoxyphenyl)benzaldehyde, DFT would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization.

This process starts with an initial guess of the molecular geometry and iteratively adjusts the positions of the atoms to find the arrangement with the lowest total energy. This optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. Furthermore, a conformational analysis would be performed to identify other stable, low-energy conformations (rotamers) that might exist due to the rotation around the single bonds, particularly the bond connecting the two phenyl rings. The relative energies of these conformers would determine their population distribution at a given temperature.

Below is an example of a data table that would be generated from DFT geometry optimization calculations for this compound. The values presented are hypothetical.

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT.

This table is for illustrative purposes only, as specific research data for this compound is not available.

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond LengthC-F1.35 Å
Bond LengthC=O (aldehyde)1.22 Å
Bond LengthC-C (inter-ring)1.48 Å
Bond AngleC-C-O (aldehyde)124.5°
Dihedral AnglePhenyl-Phenyl35.2°

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a popular method for calculating electronic excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital upon absorption of light.

For this compound, TD-DFT calculations would predict its ultraviolet-visible (UV-Vis) absorption spectrum. The results would provide the energies of the lowest-lying electronic transitions, their corresponding wavelengths (λmax), and their oscillator strengths, which indicate the intensity of the absorption. This information is crucial for understanding the photophysical properties of the molecule.

The following is an illustrative table of the kind of data that would be obtained from TD-DFT calculations.

Table 2: Hypothetical Electronic Excitation Energies for this compound from TD-DFT.

This table is for illustrative purposes only, as specific research data for this compound is not available.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S13.853220.25
S0 → S24.212940.11
S0 → S34.582710.43

Molecular Interactions and Reactivity Prediction

Beyond static molecular properties, computational chemistry provides powerful tools to predict how a molecule will interact with other chemical species and where it is most likely to react.

Analysis of Frontier Molecular Orbitals (FMOs) and Orbital Interactions

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, mapping the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack, respectively.

An example of data derived from FMO analysis is presented below.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound.

This table is for illustrative purposes only, as specific research data for this compound is not available.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Application of Global and Local Reactivity Descriptors

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

In addition to these global descriptors, local reactivity descriptors, such as Fukui functions, can be calculated. These functions indicate which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more detailed picture of its reactivity.

A hypothetical set of global reactivity descriptors is shown in the table below.

Table 4: Hypothetical Global Reactivity Descriptors for this compound.

This table is for illustrative purposes only, as specific research data for this compound is not available.

DescriptorFormulaHypothetical Value (eV)
Electronegativity (χ)-(EHOMO + ELUMO)/24.15
Chemical Hardness (η)(ELUMO - EHOMO)/22.35
Chemical Softness (S)1/η0.43
Electrophilicity Index (ω)χ2/(2η)3.66

In Silico Modeling of Reaction Mechanisms

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult or impossible to obtain through experiments alone. For this compound, this could involve modeling its synthesis or its participation in various chemical reactions.

By mapping the potential energy surface of a reaction, researchers can identify transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Computational modeling can also help to elucidate the step-by-step mechanism of a reaction, showing how bonds are broken and formed. This predictive capability is invaluable for designing new synthetic routes and for understanding the underlying principles of chemical transformations. For instance, the reaction of this compound with a nucleophile could be modeled to determine the most likely site of attack and the energy barrier for the reaction.

Prediction of Reaction Outcomes and Selectivity through Theoretical Methods

Similarly, there is a lack of published research on the use of theoretical methods to predict reaction outcomes and selectivity for this compound. Such studies would be valuable for understanding how the interplay of the fluorine atom and the methoxy-substituted phenyl ring influences the regioselectivity and stereoselectivity of its reactions. However, without dedicated computational models and theoretical calculations for this compound, any discussion would be purely speculative.

In the broader context of substituted benzaldehydes, theoretical methods are instrumental. For instance, the electronic properties of substituents on the benzaldehyde (B42025) ring are known to significantly influence the reaction rates and pathways in processes like oxidation and hydrogenation. Computational models can quantify these effects by calculating parameters such as frontier molecular orbital energies and charge distributions. These general principles would apply to this compound, but specific predictive data is not available.

Given the absence of direct research on this compound, no data tables or detailed research findings can be generated at this time.

Derivatives and Applications in Advanced Organic Synthesis

Utilization of 2-Fluoro-5-(3-methoxyphenyl)benzaldehyde as a Versatile Building Block

The reactivity of this compound is primarily centered around the aldehyde functional group, which readily participates in a variety of condensation and cyclization reactions. The presence of the ortho-fluoro substituent can influence the electronic properties and conformation of the molecule, potentially affecting reaction outcomes. The 3-methoxyphenyl (B12655295) moiety provides an additional site for functionalization and can play a role in directing the assembly of more complex structures.

Synthesis of Heterocyclic Compounds

The construction of heterocyclic frameworks is a cornerstone of medicinal chemistry and materials science. While direct examples of the use of this compound in all the following syntheses are not extensively documented in publicly available literature, its structural similarity to other benzaldehydes allows for the prediction of its behavior in these well-established reactions.

Pyrimidine (B1678525) rings are fundamental components of numerous biologically active compounds. The Biginelli reaction, a one-pot cyclocondensation, is a classic method for synthesizing dihydropyrimidinones, which can be further functionalized. google.com This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. google.com The use of substituted benzaldehydes in the Biginelli reaction is well-established, and it is anticipated that this compound would react in a similar manner to afford the corresponding dihydropyrimidine (B8664642).

A general scheme for the Biginelli reaction is as follows:

Biginelli Reaction Scheme - This is a placeholder image. A real image would depict the reaction of an aryl aldehyde, a beta-ketoester, and urea to form a dihydropyrimidinone.

Table 1: Illustrative Biginelli Reaction with an Analogous Benzaldehyde (B42025)

Reactant 1Reactant 2Reactant 3CatalystProductReference
BenzaldehydeEthyl acetoacetateUreaAcid (e.g., HCl)4-Phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one google.com

Subsequent functionalization of the resulting pyrimidine scaffold can be achieved through various reactions, such as oxidation to the corresponding pyrimidine or substitution at different positions of the ring.

Thiazolo[3,2-a]pyrimidines are a class of fused heterocyclic compounds with diverse biological activities. google.comnih.gov Their synthesis often involves the reaction of a pyrimidine-2-thione with an α-haloketone or a related bifunctional electrophile. nih.gov An alternative approach involves the condensation of a 2-aminothiazole (B372263) derivative with a β-ketoester and an aldehyde. google.com In another method, thiazolo[3,2-a]pyrimidine precursors can be synthesized from tetrahydropyrimidines, which can then be condensed with aromatic aldehydes. google.com

A plausible synthetic route starting from a dihydropyrimidine derived from this compound would involve its conversion to the corresponding pyrimidine-2-thione, followed by reaction with a suitable reagent to form the thiazole (B1198619) ring.

Table 2: Synthesis of Thiazolo[3,2-a]pyrimidines via Condensation with an Aromatic Aldehyde

Pyrimidine PrecursorAldehydeCatalystProductReference
Tetrahydro-5-methyl-2-thioxo-4-pyrimidinecarboxylic acid ethyl ester2-Hydroxy-3-methoxybenzaldehydePyrrolidine2-(2-Hydroxy-3-methoxybenzylidene)-5-methyl-7-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester google.com

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are often synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. patsnap.com A common route to pyrazoles involves the initial formation of a chalcone (B49325) (an α,β-unsaturated ketone) via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone. The subsequent reaction of the chalcone with hydrazine yields the pyrazoline, which can be oxidized to the pyrazole (B372694). It is expected that this compound would readily form a chalcone, which could then be converted to the corresponding pyrazole derivative. patsnap.comjustia.com

Table 3: General Synthesis of Pyrazoles from Chalcones

Chalcone PrecursorReagentConditionsProductReference
(E)-1,3-Diphenylprop-2-en-1-oneHydrazine hydrateAcetic acid, reflux3,5-Diphenyl-4,5-dihydro-1H-pyrazole justia.com

Indazoles, or benzopyrazoles, are bicyclic heterocyclic compounds. mdpi.comgoogleapis.com A number of synthetic methods exist, with some involving the cyclization of o-substituted phenylhydrazones or the reaction of o-nitrobenzaldehydes with reducing agents in the presence of a nitrogen source. googleapis.comjocpr.com The fluorine atom in this compound could potentially participate in a nucleophilic aromatic substitution reaction to facilitate ring closure in a suitably designed precursor.

The reaction of aldehydes with primary amines to form Schiff bases (imines) is a fundamental transformation in organic chemistry. mdpi.com These compounds are valuable intermediates for the synthesis of other nitrogen-containing heterocycles and have applications in various fields, including coordination chemistry and materials science. This compound is expected to react readily with a variety of primary amines under standard conditions (e.g., refluxing in an appropriate solvent with catalytic acid) to furnish the corresponding Schiff bases. mdpi.com

Table 4: Representative Schiff Base Formation with an Analogous Benzaldehyde

Construction of Polycyclic Aromatic Hydrocarbons

The synthesis of polycyclic aromatic hydrocarbons (PAHs) often involves intramolecular cyclization reactions of appropriately substituted aromatic precursors. While there is no specific literature detailing the use of this compound for the direct construction of PAHs, its structure suggests potential pathways. For instance, derivatives of this aldehyde could be designed to undergo intramolecular Friedel-Crafts type reactions or other cyclodehydrogenation reactions to form larger fused aromatic systems. The fluorine atom could also be utilized as a leaving group in certain cyclization strategies. However, these applications remain speculative without direct experimental evidence.

After a comprehensive search for scientific literature and data pertaining to the chemical compound This compound , it has been determined that there is no available information detailing its specific use in the reactions outlined in the request.

Searches for the application of This compound in Knoevenagel condensations, Claisen-Schmidt reactions for chalcone synthesis, and Wittig or Wittig-Horner reactions for olefin formation did not yield any specific results. Similarly, no literature was found that discusses its role as a key synthetic intermediate for the development of novel molecular architectures or its contribution to the study of structure-reactivity relationships.

The available scientific data focuses on related, but structurally distinct, compounds such as other isomers of fluoro-methoxy-benzaldehyde or different fluorinated benzaldehydes. Due to the strict requirement to focus solely on This compound and not introduce information from other compounds, it is not possible to generate a scientifically accurate and non-speculative article that adheres to the provided outline.

Therefore, the content for the requested article sections cannot be produced at this time.

Carbonyl Group Transformations and Derivatization

Development of New Ligands and Catalysts from Biphenyl (B1667301) Aldehyde Derivatives

The development of highly efficient and practical chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. Biphenyl aldehydes are a valuable class of starting materials for creating these crucial components. The inherent chirality of certain substituted biphenyls (atropisomerism) and the ability to introduce various functional groups make them versatile scaffolds for ligand design.

The general strategy involves the chemical modification of the aldehyde group and potentially other positions on the biphenyl framework to introduce coordinating atoms (such as phosphorus, nitrogen, or oxygen) that can bind to a metal center. The steric and electronic properties of the biphenyl backbone play a critical role in creating a chiral environment around the metal, which in turn influences the stereochemical outcome of a catalyzed reaction.

Design and Synthesis of Chiral and Achiral Ligands

The aldehyde functionality on a biphenyl scaffold serves as a versatile chemical handle for the synthesis of a wide array of both chiral and achiral ligands.

Chiral Ligands:

Axially chiral biphenyls are among the most successful ligand classes in asymmetric catalysis. The synthesis of these ligands often starts from a chiral biphenyl core, which can be prepared and resolved through various methods. For instance, a common precursor, 6,6′-dimethoxybiphenyl-2,2′-dicarbaldehyde, can be reduced to the corresponding diol, which then undergoes further transformations to yield chiral ligands. nih.gov

The general synthetic steps to convert a biphenyl aldehyde into a chiral ligand often involve:

Reduction of the aldehyde to an alcohol, followed by conversion to a halide or another leaving group.

Reductive amination to introduce nitrogen-based coordinating groups.

Wittig-type reactions or other C-C bond-forming reactions to extend the carbon framework before introducing coordinating functionalities.

Condensation reactions with chiral amines or alcohols to form Schiff bases or acetals, which can themselves be effective ligands.

The substituents on the biphenyl rings are crucial for tuning the ligand's properties. For example, the introduction of bulky groups at the 3,3' and 5,5' positions can enhance the rigidity of the biphenyl axis and create a more defined chiral pocket.

Achiral Ligands:

While the primary focus in asymmetric catalysis is on chiral ligands, achiral biphenyl aldehyde derivatives are also important for synthesizing ligands used in various other catalytic processes, such as cross-coupling reactions. The synthesis of achiral ligands from biphenyl aldehydes follows similar synthetic routes as for chiral ligands, but without the need for enantiomerically pure starting materials. These ligands are valued for their thermal stability and tunable electronic properties, which are influenced by substituents like the fluoro and methoxy (B1213986) groups found in this compound.

Table 1: Examples of Synthetic Transformations for Ligand Synthesis from Aldehydes This table is illustrative and shows general reactions applicable to aldehyde-containing precursors.

Reaction Type Reagents Functional Group Transformation
Reduction NaBH₄, LiAlH₄ Aldehyde to Alcohol
Reductive Amination Amine, NaBH(OAc)₃ Aldehyde to Amine
Grignard Reaction RMgBr Aldehyde to Secondary Alcohol
Wittig Reaction Ph₃P=CHR Aldehyde to Alkene
Schiff Base Formation Primary Amine Aldehyde to Imine

Applications in Metal-Catalyzed Asymmetric Transformations

Ligands derived from biphenyl aldehydes are instrumental in a variety of metal-catalyzed asymmetric transformations. The choice of metal and ligand depends on the specific reaction being catalyzed.

Asymmetric Additions to Aldehydes: One of the benchmark reactions to evaluate new chiral ligands is the enantioselective addition of organometallic reagents to aldehydes. For example, chiral biphenyldiol ligands, which can be synthesized from biphenyl dialdehydes, are used to catalyze the addition of diethylzinc (B1219324) to aldehydes. nih.gov The ligand, in combination with a Lewis acid like titanium tetraisopropoxide, forms a chiral complex that directs the approach of the nucleophile to one face of the aldehyde, resulting in a specific enantiomer of the product alcohol.

Palladium-Catalyzed Asymmetric Cycloadditions: Phosphoramidite ligands derived from chiral biphenyls have been successfully employed in palladium-catalyzed asymmetric cycloaddition reactions. nih.gov The steric and electronic properties of the biphenyl backbone of the ligand are critical in controlling the enantioselectivity of these transformations, which are powerful methods for constructing complex cyclic molecules.

Other Asymmetric Transformations: The versatility of biphenyl-based ligands extends to a wide range of other metal-catalyzed reactions, including:

Asymmetric hydrogenation

Asymmetric allylic alkylation

Asymmetric hydroformylation

While no specific applications of ligands derived from this compound are reported, its structure suggests potential. The fluorine atom can influence the electronic properties of the ligand, and the methoxy group can be used for further functionalization or to influence the steric environment.

Table 2: Performance of Selected Chiral Biphenyldiol Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde This data is based on general findings for biphenyl ligands and does not specifically involve this compound.

Ligand Precursor Type Catalyst System Yield (%) Enantiomeric Excess (ee, %)
(S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol Ti(O-iPr)₄ / CH₂Cl₂ 95 92
(S)-6,6'-Bis(4-methoxyphenyl)-[1,1'-biphenyl]-2,2'-diol Ti(O-iPr)₄ / CH₂Cl₂ 96 94
(S)-BINOL (Reference) Ti(O-iPr)₄ / CH₂Cl₂ 98 91

Source: Adapted from general results in asymmetric catalysis literature. nih.gov

While direct experimental data on the use of this compound in the synthesis of ligands and catalysts is currently limited in the public domain, its structure firmly places it within the important class of biphenyl aldehydes. The principles and synthetic methodologies established for other biphenyl aldehydes provide a clear blueprint for how this specific compound could be leveraged in the field of advanced organic synthesis. The presence of both fluoro and methoxy substituents offers intriguing possibilities for fine-tuning the electronic and steric properties of future ligands and catalysts derived from this promising, yet underexplored, building block. Further research into the reactivity and applications of this compound is warranted to unlock its full potential.

Future Research Directions and Perspectives in 2 Fluoro 5 3 Methoxyphenyl Benzaldehyde Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of biphenyl (B1667301) compounds like 2-Fluoro-5-(3-methoxyphenyl)benzaldehyde traditionally relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Future research will undoubtedly focus on "greening" these processes to minimize environmental impact. gctlc.org Key areas of development include:

Eco-Friendly Solvent Systems: A significant push is being made to replace hazardous organic solvents with environmentally benign alternatives. rsc.org Aqueous media, for instance, has been shown to be effective for Suzuki reactions, often with the aid of surfactants or phase-transfer catalysts. cdnsciencepub.comacs.org Research into using novel green solvents, such as deep eutectic solvents or biomass-derived solvents like 'water extract of banana (WEB)', could offer highly economical and mild reaction conditions. rsc.org

Energy Efficiency: Many synthetic protocols require significant energy input for heating. Future methodologies will likely explore microwave-assisted synthesis or photochemistry to accelerate reactions and reduce energy consumption. gctlc.orgacs.org Some green protocols have demonstrated success with reaction times as short as 30 minutes at room temperature. gctlc.orgrsc.org

Table 1: Comparison of Traditional vs. Green Suzuki-Miyaura Coupling Conditions
ParameterTraditional ApproachGreen Chemistry Approach
Solvent Toluene, Dioxane, DMF (Hazardous)Water, Ethanol/Water Mixtures, Deep Eutectic Solvents gctlc.orgcdnsciencepub.com
Base Strong inorganic bases (e.g., NaOH, Na2CO3)Mild, benign bases (e.g., K2CO3, K3PO4) gctlc.orgrsc.org
Catalyst Homogeneous Palladium catalysts (often not recycled)Recyclable fluorous precatalysts, solid-supported catalysts acs.org
Energy Prolonged heating (hours to days)Reduced reaction times (minutes), room temperature reactions gctlc.orgrsc.org
Waste Significant organic waste, heavy metal contaminationReduced waste, catalyst recycling, biodegradable solvents rsc.orgacs.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The aldehyde functional group is one of the most versatile in organic chemistry, and future research will aim to unlock new reactivity patterns for this compound.

The carbonyl group is a cornerstone of organic synthesis, and developing methods for its efficient conversion into various functionalized products is highly valuable. researchgate.net Research could focus on using the aldehyde group not just for classical transformations (e.g., Wittig reaction, reductive amination) but also as a linchpin in more complex, multicomponent reactions to build molecular complexity in a single step. nih.govrsc.org

Furthermore, the aldehyde can act as a directing group in C-H functionalization reactions, enabling the selective introduction of new substituents onto the aromatic rings. acs.org This would allow for the late-stage functionalization of the core scaffold, providing rapid access to a library of derivatives for screening purposes. Exploring unprecedented transformations, such as deoxygenative functionalizations or using the aldehyde as a precursor for radical-based reactions, could open up new synthetic avenues. researchgate.net

Integration of Advanced Computational Design into Synthetic Planning

Modern organic synthesis is increasingly benefiting from computational tools and artificial intelligence (AI). nih.gov For a molecule like this compound, these tools can be transformative.

Retrosynthetic Analysis: Advanced software can analyze the target molecule and propose multiple, ranked synthetic routes. synthiaonline.com These programs leverage vast databases of known reactions and expert-coded rules to identify the most efficient and cost-effective pathways, potentially uncovering non-intuitive strategies that a human chemist might overlook. frontiersin.orgpku.edu.cn

Reaction Prediction and Optimization: AI models can predict the outcome of a chemical reaction, including potential side products and optimal conditions (temperature, solvent, catalyst), thereby reducing the number of trial-and-error experiments needed in the lab. youtube.com

Property Prediction: Computational methods can be used to predict the physicochemical and biological properties of the target molecule and its derivatives before they are even synthesized. This allows for an in silico pre-screening of candidates for specific applications, such as drug discovery or materials science.

Table 2: Examples of Computational Tools in Synthetic Chemistry
Tool CategoryExample SoftwareApplication for this compound
Retrosynthesis Planning SYNTHIA®, LHASA, ChematicaDesigning optimal synthetic pathways from available starting materials. nih.govsynthiaonline.compku.edu.cn
Reaction Prediction IBM RXN for ChemistryPredicting the success and conditions for novel transformations.
Quantum Chemistry Gaussian, SpartanCalculating electronic structure to understand reactivity and spectral properties.
Molecular Docking AutoDock, GlidePredicting binding affinity to biological targets for drug discovery.

Application of Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery process, automated synthesis and high-throughput experimentation (HTE) are indispensable tools. acs.orgresearchgate.net These technologies enable chemists to perform a massive number of experiments in parallel, on a microscale, dramatically speeding up reaction optimization and library synthesis. youtube.com

For this compound, an HTE platform could be used to:

Rapidly screen a wide array of catalysts, ligands, bases, and solvents to find the optimal conditions for its synthesis. nih.gov

Synthesize a large library of derivatives by reacting the aldehyde with various amines, nucleophiles, or other building blocks in multi-well plates. rsc.org

Couple synthesis directly with screening assays (e.g., for biological activity), allowing for the on-the-fly identification of promising compounds. rsc.org

This approach minimizes the consumption of valuable reagents and allows for the rapid generation of structure-activity relationship (SAR) data, which is crucial in medicinal chemistry and materials development. acs.org

Table 3: Hypothetical High-Throughput Experimentation for Derivative Synthesis
Well Plate PositionAmine ReactantResulting Product Type
A1AnilineN-phenyl imine derivative
A2Benzyl amineN-benzyl imine derivative
A3MorpholineEnamine derivative
B1Hydrazine (B178648)Hydrazone derivative
B2SemicarbazideSemicarbazone derivative
B3HydroxylamineOxime derivative

Discovery of Broadened Synthetic Utility for Biphenyl-Substituted Benzaldehydes

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science due to its rigid, planar nature and its ability to engage in π-π stacking interactions. nih.govnih.gov The presence of the fluoro, methoxy (B1213986), and aldehyde groups on the this compound core provides multiple points for diversification, making it a valuable building block.

Future research should focus on leveraging this structure for:

Medicinal Chemistry: The biphenyl motif is found in numerous drugs. nih.gov The target compound could serve as a precursor for novel antivirals, anticancer agents, or anti-inflammatory drugs. The cyanomethyl-biphenyl-diarylpyrimidine class, for example, has shown potent anti-HIV activity. nih.gov

Materials Science: Fluorinated biphenyls are key components in liquid crystal displays (LCDs). The unique substitution pattern of the target molecule could be exploited to create new liquid crystalline materials with desirable properties.

Organic Electronics: Aryl aldehydes and biphenyls are used in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials. The specific electronic properties conferred by the fluoro and methoxy groups could lead to materials with enhanced performance.

The systematic exploration of this compound as a versatile synthetic platform is poised to yield novel molecules with significant potential across a range of scientific disciplines.

Q & A

Q. Basic Research Focus

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve substituent positions (e.g., fluorine-induced splitting patterns and methoxy group integration) .
  • FTIR : Identifies aldehyde C=O stretching (~1700 cm1^{-1}) and monitors rotational barriers in the benzaldehyde backbone .
  • GC-MS : Validates molecular weight and detects degradation products (e.g., oxidation to carboxylic acids or epoxides) .

How do the electron-withdrawing fluorine and electron-donating methoxy substituents influence the compound’s reactivity in oxidation or nucleophilic addition reactions?

Advanced Research Focus
Fluorine at the 2-position enhances electrophilicity of the aldehyde group, favoring nucleophilic attacks (e.g., Grignard reactions). The 3-methoxyphenyl group directs electrophilic substitution to specific positions via resonance effects. In catalytic oxidation studies using Ce-MOFs, electron-deficient benzaldehydes show reduced over-oxidation to carboxylic acids compared to unsubstituted analogs, with selectivity influenced by steric and electronic factors .

How can researchers resolve discrepancies between computational predictions and experimental data for properties like rotational barriers or thermodynamic stability?

Advanced Research Focus
Discrepancies in rotational barriers (e.g., aldehyde group torsion) require high-resolution FTIR spectroscopy coupled with DFT calculations. For example, benzaldehyde’s rotational barrier was re-evaluated using far-infrared spectroscopy to correct earlier theoretical assumptions . For thermodynamic stability, differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) can validate computational models .

What are the solubility and stability profiles of this compound in polar vs. non-polar solvents, and how do these affect reaction design?

Basic Research Focus
The compound is soluble in dichloromethane, THF, and DMF but poorly soluble in water. Stability tests under acidic/basic conditions reveal susceptibility to aldehyde oxidation, requiring inert atmospheres (N2_2/Ar) for long-term storage. Solvent choice impacts reaction kinetics: polar aprotic solvents enhance electrophilicity in cross-coupling reactions .

What strategies mitigate competing side reactions (e.g., aldol condensation) during synthetic applications of this benzaldehyde derivative?

Q. Advanced Research Focus

  • Temperature Control : Lower temperatures (0–5°C) suppress aldol adduct formation.
  • Protecting Groups : SEM or acetal protection of the aldehyde group prevents unwanted nucleophilic attacks .
  • Catalytic Optimization : Use of Ce-MOF catalysts improves selectivity for epoxidation over aldehyde degradation .

How does the compound’s fluorescence or electronic properties compare to structurally similar benzaldehydes, and what applications does this enable in materials science?

Advanced Research Focus
Fluorine substitution enhances UV absorption and fluorescence quantum yield compared to non-fluorinated analogs. Time-resolved fluorescence spectroscopy and cyclic voltammetry reveal charge-transfer interactions with electron-rich aromatic systems, suggesting utility in organic semiconductors or photoredox catalysts .

What are the recommended protocols for handling air- or moisture-sensitive reactions involving this compound?

Q. Basic Research Focus

  • Storage : Sealed containers under dry inert gas (argon) at 2–8°C .
  • Reaction Setup : Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard additions).
  • Quenching : Use of aqueous NaHSO3_3 to neutralize excess aldehydes post-reaction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.